Ac-DEVD-AMC

Overview

Description

Mechanism of Action

Target of Action

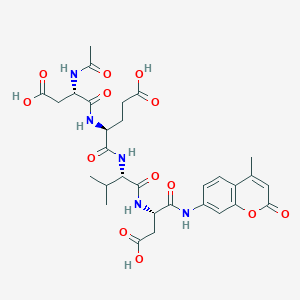

Ac-DEVD-AMC is a fluorogenic substrate primarily for caspase-3 and caspase-7 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis), necrosis, and inflammation .

Mode of Action

The compound interacts with its targets (caspase-3 and caspase-7) through a process of hydrolysis . When this compound is treated with cell lysate, it releases 7-amino-4-methylcoumarin (AMC) . This release of AMC is a result of the cleavage of this compound by caspase-3 .

Biochemical Pathways

The action of this compound is involved in the biochemical pathway of apoptosis. Caspase-3, one of the key executors of apoptosis, cleaves many key cellular proteins . The cleavage of this compound by caspase-3 can be seen as a part of the larger process of apoptosis where various cellular components are broken down.

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

The cleavage of this compound by caspase-3 results in the release of AMC, which can be detected using fluorescence techniques . The fluorescence detection serves as an indicator of caspase-3 activity and thus, the level of apoptosis in the cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of the enzymatic cleavage of this compound . Furthermore, the compound should be stored at -20°C and away from light to maintain its stability .

Biochemical Analysis

Biochemical Properties

Ac-DEVD-AMC interacts with caspase-3 and caspase-7, both of which are enzymes that play crucial roles in the process of apoptosis . When this compound is treated with cell lysate, it releases amino-4-methylcoumarin (AMC) for fluorescence detection . The excitation wavelength for this process is 380 nm, and the emission wavelength is 460 nm .

Cellular Effects

The effects of this compound on cells are primarily related to its role in detecting caspase-3 activity. Caspase-3 is an executioner caspase that plays a central role in the process of apoptosis . By measuring the activity of caspase-3, researchers can gain insights into the progression of apoptosis in various types of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by caspase-3 or caspase-7 . When these enzymes cleave this compound, it releases AMC, which can then be detected by fluorescence . This allows researchers to quantify the activity of caspase-3 and caspase-7 in cell lysates .

Temporal Effects in Laboratory Settings

The effects of this compound can be observed over time in laboratory settings. For instance, the release of AMC following the cleavage of this compound by caspase-3 can be monitored over time to study the progression of apoptosis .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to the process of apoptosis. Caspase-3, the main enzyme that interacts with this compound, plays a key role in the execution phase of apoptosis .

Transport and Distribution

Given its role as a substrate for caspase-3, it is likely that it is distributed wherever caspase-3 is present within the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever caspase-3 is present within the cell. Caspase-3 is typically found throughout the cytoplasm and in the nucleus . Therefore, this compound could potentially be localized in these same areas within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin involves the coupling of the peptide sequence N-Acetyl-Asp-Glu-Val-Asp with 7-amido-4-methylcoumarin. The process typically includes the following steps:

Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Coupling Reaction: The synthesized peptide is then coupled with 7-amido-4-methylcoumarin using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Industrial Production Methods

In an industrial setting, the production of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for the peptide sequence and large-scale purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when exposed to caspase-3. The enzyme cleaves the peptide bond between the aspartic acid residue and the 7-amido-4-methylcoumarin, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety .

Common Reagents and Conditions

Reagents: Caspase-3 enzyme, buffer solutions (e.g., HEPES buffer), and reducing agents (e.g., dithiothreitol).

Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic cellular conditions.

Major Products

The major product formed from the hydrolysis of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin by caspase-3 is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .

Scientific Research Applications

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin is extensively used in scientific research, particularly in the following fields:

Biochemistry: Used to measure caspase-3 activity in cell extracts and purified enzyme preparations.

Cell Biology: Employed in apoptosis assays to study programmed cell death in various cell types.

Medicine: Utilized in drug discovery and development to screen for potential caspase-3 inhibitors.

Industry: Applied in the development of diagnostic kits for detecting apoptosis in clinical samples

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA): Another substrate for caspase-3 that releases a chromogenic product upon cleavage.

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC): A similar fluorogenic substrate but with different fluorescent properties.

Z-DEVD-R110: A fluorogenic substrate for caspase-3 with different excitation and emission wavelengths.

Uniqueness

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin is unique due to its high specificity for caspase-3 and its strong fluorescent signal, making it a preferred choice for sensitive and accurate detection of caspase-3 activity in various research applications .

Biological Activity

Ac-DEVD-AMC is a synthetic tetrapeptide fluorogenic substrate specifically designed for the detection and quantification of caspase-3 activity, a key enzyme in the apoptotic pathway. This compound has gained significant attention in both research and clinical settings due to its utility in studying apoptosis and the underlying mechanisms of cell death.

- Chemical Name: Ac-Asp-Glu-Val-Asp-AMC

- Molecular Weight: 675 Daltons

- Purity: ≥ 98%

- Storage Conditions: Store undiluted at -20°C; reconstitute in DMSO before use.

This compound functions as a substrate for caspase-3, which cleaves the peptide bond between the aspartic acid (D) and the AMC (7-amino-4-methylcoumarin) moiety. Upon cleavage, AMC is released, resulting in fluorescence that can be quantitatively measured using a spectrofluorometer. The excitation wavelength is set at 380 nm, with emission detected between 430-460 nm. This property allows researchers to monitor caspase-3 activity in real-time during apoptosis assays.

Applications in Research

1. Caspase Activity Measurement:

this compound is widely used to assess caspase-3 activity in various biological samples, including cell lysates from apoptotic and non-apoptotic cells. Studies have demonstrated that apoptotic cell lysates show significant fluorescence compared to non-apoptotic lysates, confirming the specificity of this compound for caspase-3 .

2. Inhibition Studies:

The substrate is also employed to evaluate the inhibitory effects of various compounds on caspase-3 activity. For instance, Ac-DEVD-CHO, a known caspase inhibitor, can be used alongside this compound to study its effects on apoptosis and cell survival .

Study 1: Apoptosis Induction in Leukemia Cells

In a study using HPB-ALL leukemia cell lines, researchers induced apoptosis using an anti-human Fas monoclonal antibody. The results indicated that upon treatment with Fas mAb, there was a marked increase in caspase-3 activity as measured by this compound cleavage, demonstrating the substrate's effectiveness in monitoring apoptosis .

Study 2: Caspase Activity in Plant Systems

Interestingly, this compound has also been utilized to investigate programmed cell death (PCD) in plant systems. A study showed that treatment with Ac-DEVD-CHO inhibited PCD in petunia pistils during self-incompatibility reactions, highlighting the substrate's versatility beyond mammalian systems .

Data Table: Comparison of Caspase Activity Using this compound

| Sample Type | Fluorescence Emission (Relative Units) | Conditions |

|---|---|---|

| Non-apoptotic Lysate | Low | No treatment |

| Apoptotic Lysate | High | Treated with Fas mAb |

| Plant Tissue (Control) | Moderate | No inhibitor |

| Plant Tissue (Inhibitor) | Low | Treated with Ac-DEVD-CHO |

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSTTDFHZHSCA-RNVDEAKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ac-DEVD-AMC interact with caspase-3?

A1: this compound acts as a substrate for caspase-3. The enzyme recognizes and cleaves the peptide sequence DEVD (Asp-Glu-Val-Asp) within this compound. [, , , ]

Q2: What are the downstream effects of this compound cleavage by caspase-3?

A2: Upon cleavage by caspase-3, the AMC (7-amino-4-methylcoumarin) moiety is released. This free AMC exhibits fluorescence, allowing for the detection and quantification of caspase-3 activity. [, , , ] Increased fluorescence indicates higher caspase-3 activity, which is often associated with apoptosis. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C26H34N6O11. Its molecular weight is 606.58 g/mol. You can confirm this information through chemical databases such as PubChem or ChemSpider.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data isn't provided in the research papers, it's known that this compound exhibits fluorescence upon cleavage by caspase-3. The free AMC has an excitation wavelength around 360 nm and an emission wavelength around 460 nm.

Q5: Is this compound compatible with common cell culture media?

A5: While the provided research doesn't explicitly discuss media compatibility, this compound is routinely used in cell-based assays. This suggests compatibility with standard cell culture media, but it's always recommended to perform appropriate controls.

Q6: What is the reaction mechanism of this compound cleavage by caspase-3?

A6: Caspase-3, a cysteine protease, uses a catalytic cysteine residue to attack the carbonyl carbon of the aspartic acid residue within the DEVD sequence of this compound. This leads to peptide bond hydrolysis and release of the fluorescent AMC.

Q7: How specific is this compound for caspase-3?

A7: While this compound is considered a preferred substrate for caspase-3, research suggests it can be cleaved by other caspase-3-like proteases, like caspase-7. Therefore, using it in conjunction with specific inhibitors is crucial for accurate interpretation of results. []

Q8: Can you provide examples of this compound applications from the research papers?

A8: Certainly. Researchers used this compound to:

- Investigate the role of caspases in hypoxia-induced cell death: [] Researchers measured this compound cleavage to assess caspase activity in rat renal proximal tubules subjected to hypoxia.

- Study the protective effects of bilobalide against oxidative stress: [, ] this compound cleavage was measured to assess caspase-3 activity in PC12 cells exposed to reactive oxygen species, with and without bilobalide pretreatment.

- Evaluate the apoptotic activity of a fungal lectin: [] Researchers used this compound to demonstrate caspase-7 mediated apoptosis in MCF-7 cells treated with a lectin isolated from an endophytic fungus.

Q9: How do structural modifications of this compound affect its activity and selectivity?

A9: While the provided research doesn't delve into specific SAR studies, it's known that modifications to the DEVD sequence can alter substrate specificity for different caspases. For instance, Ac-YVAD-AMC is considered a more selective substrate for caspase-1. [, ]

Q10: What are some examples of cell-based assays using this compound from the research?

A10: Several studies utilized this compound in cell-based assays to:

- Assess apoptosis induction by 5-aminolevulinic acid-mediated photodynamic therapy in Jurkat cells []

- Determine the effect of hypoxic preconditioning on neural cell apoptosis in a rat cerebral ischemia-reperfusion model. []

- Investigate the role of dopamine in rotenone-induced apoptosis in PC12 cells. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.